Coenzyme Q10

Catalog No.
S546199
CAS No.
303-98-0
M.F
C59H90O4
M. Wt
863.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q10

CAS Number

303-98-0

Product Name

Coenzyme Q10

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+

InChI Key

ACTIUHUUMQJHFO-UPTCCGCDSA-N

SMILES

O=C(C(OC)=C1OC)C(C)=C(C/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)\C)C1=O

Solubility

Sparingly soluble

Synonyms

2,3-dimethoxy-5-methyl-6-decaprenylbenzoquinone, Bio-Quinone Q10, co-enzyme Q10, coenzyme Q10, coenzyme Q10, (Z,Z,Z,Z,Z,Z,E,E,E)-isomer, coenzyme Q10, ion (1-), (all-E)-isomer, CoQ 10, CoQ10, Q-ter, ubidecarenone, ubiquinone 10, ubiquinone 50, ubiquinone Q10, ubisemiquinone, ubisemiquinone radical

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Description

The exact mass of the compound Ubidecarenone is 862.6839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140865. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Supplementary Records. It belongs to the ontological category of ubiquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Mitochondrial Disorders:

CoQ10 deficiency can be a cause of mitochondrial diseases, a group of conditions that affect cellular energy production. Research is ongoing to determine if CoQ10 supplementation can improve symptoms and disease progression in people with these conditions [Source: National Institutes of Health (.gov) on Coenzyme Q10 dietary supplements: ]

Heart disease:

Neurodegenerative diseases:

There's interest in exploring CoQ10's potential role in neurodegenerative diseases like Parkinson's and Alzheimer's disease. These conditions are thought to involve impaired mitochondrial function, and CoQ10's role in energy production is of interest to researchers [Source: National Center for Complementary and Integrative Health on Coenzyme Q10: ].

Other areas of investigation:

Researchers are also studying CoQ10's potential benefits in Statin-induced muscle pain, fertility issues, and improving exercise performance. However, more research is necessary to confirm these potential applications [Source: National Center for Complementary and Integrative Health on Coenzyme Q10: ].

Coenzyme Q10, also known as ubiquinone, is a vital lipid-soluble compound found in the membranes of nearly all human cells. It plays a crucial role in the production of adenosine triphosphate, the primary energy carrier in cells, through its involvement in the mitochondrial electron transport chain. Coenzyme Q10 is not only essential for energy metabolism but also serves as an antioxidant, protecting cells from oxidative damage caused by free radicals. Its structure features a benzoquinone ring and a long isoprenoid tail, with the "10" indicating the presence of ten isoprenoid units in its side chain .

  • Cellular Energy Production: CoQ10 is essential for mitochondrial ATP synthesis. By facilitating electron transfer in the respiratory chain, it contributes to the overall efficiency of cellular energy production [].
  • Antioxidant Activity: Ubidecarenone functions as an antioxidant, protecting cells from damage caused by free radicals.
  • Generally Safe: CoQ10 is generally considered safe for most individuals when taken at recommended doses.
  • Potential Side Effects: Mild gastrointestinal upset can occur in some people.
  • Drug Interactions: Ubidecarenone may interact with certain medications, such as blood thinners. Consultation with a healthcare professional is recommended before taking CoQ10 supplements.
Within the body:

  • Electron Transport: It acts as an electron carrier between mitochondrial complexes I and II and complex III, facilitating the transfer of electrons during oxidative phosphorylation. This process is essential for ATP synthesis .
  • Redox Reactions: Coenzyme Q10 can exist in two forms: oxidized (ubiquinone) and reduced (ubiquinol). It undergoes redox reactions, where it alternates between these two states while transferring electrons and protons, thus contributing to the proton motive force that drives ATP production .
  • Antioxidant Activity: Coenzyme Q10 scavenges free radicals and prevents lipid peroxidation, thereby protecting cellular membranes and macromolecules from oxidative damage .

Coenzyme Q10's biological activity is multifaceted:

  • Energy Production: It is integral to mitochondrial function, enabling efficient ATP production which is vital for cellular activities .
  • Antioxidant Defense: As a potent antioxidant, it helps mitigate oxidative stress by neutralizing reactive oxygen species. This function is particularly important in tissues with high metabolic rates, such as the heart and brain .
  • Regulation of Gene Expression: Coenzyme Q10 may influence gene expression related to oxidative stress response and mitochondrial biogenesis, further supporting cellular health .

Coenzyme Q10 is synthesized endogenously through a multi-step biosynthetic pathway involving:

  • Formation of the Benzoquinone Ring: This occurs from phenylalanine or tyrosine via 4-hydroxybenzoate.
  • Synthesis of the Isoprenoid Side Chain: Acetyl-CoA serves as a precursor for this step.
  • Condensation of Structures: The benzoquinone and isoprenoid components are combined to form coenzyme Q10.

The biosynthesis takes place in various cellular compartments, including mitochondria and the endoplasmic reticulum .

Coenzyme Q10 has numerous clinical applications:

  • Cardiovascular Health: It is used to manage conditions like heart failure, hypertension, and angina by improving energy metabolism in cardiac cells and reducing oxidative stress .
  • Neurological Disorders: Coenzyme Q10 supplementation may benefit conditions such as Parkinson's disease and migraine headaches by enhancing mitochondrial function and reducing oxidative damage .
  • Aging and Performance Enhancement: Some studies suggest that coenzyme Q10 can improve physical performance and reduce fatigue in older adults due to its role in energy metabolism .

Coenzyme Q10 shares similarities with other compounds involved in cellular energy metabolism and antioxidant defense. Here are some notable comparisons:

CompoundStructure SimilarityFunctionalityUnique Features
UbiquinolSimilar benzoquinoneAntioxidant; electron carrierReduced form of coenzyme Q10
Vitamin ESimilar lipid solubilityAntioxidantFat-soluble vitamin; protects cell membranes
Vitamin KSimilar structureBlood coagulation; redox reactionsInvolved primarily in blood clotting
Alpha-lipoic acidAntioxidant propertiesEnergy metabolismFunctions in both fat and water-soluble environments

Coenzyme Q10 stands out due to its unique role as both an electron carrier in mitochondrial respiration and a potent antioxidant within cellular membranes. Its widespread presence across various organisms underscores its fundamental importance to life processes .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

19.4

Hydrogen Bond Acceptor Count

4

Exact Mass

862.68391135 g/mol

Monoisotopic Mass

862.68391135 g/mol

Heavy Atom Count

63

LogP

10

Appearance

Solid powder

Melting Point

50-52ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EJ27X76M46

Drug Indication

The diet supplements containing ubidecarenone are indicated, as stated in the product label, to assist individuals with cardiovascular complaints including congestive heart failure and systolic hypertension. In the product, ubidecarenone is used to increase the cardiac input as well as for the prevention of several other diseases like Parkinson, fibromyalgia, migraine, periodontal disease and diabetes, based on preclinical studies. It is important to highlight that these products are not FDA approved and it is recommended to use under discretion.

Livertox Summary

Coenzyme Q10, also known as ubiquinone, is an enzyme cofactor found in virtually all cells of the body and participates in many essential energy-producing and antioxidant enzymatic actions. While normally synthesized in the body in adequate amounts, coenzyme Q10 is used as a nutritional supplement for conditions highly dependent upon its actions, some of which are associated with low serum levels of the coenzyme. Coenzyme Q supplements are generally well tolerated and there is no evidence that they cause serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Nutritional Supplements

Pharmacology

Ubidecarenon has roles in many prysiological process including sulfide oxidation, regulation of mitochondrial permeability transition pore and translocation of protons and calcium ions accross biological membranes. Studies have shown its benefitial effect in treating cancer, statin myopathy, congestive heart failure and hypertension.[A31413]
Coenzyme Q10 is a naturally occurring benzoquinone important in electron transport in mitochondrial membranes. Coenzyme Q10 functions as an endogenous antioxidant; deficiencies of this enzyme have been observed in patients with many different types of cancer and limited studies have suggested that coenzyme Q10 may induce tumor regression in patients with breast cancer. This agent may have immunostimulatory effects. (NCI04)

MeSH Pharmacological Classification

Vitamins

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB09 - Ubidecarenone

Mechanism of Action

Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol.

Other CAS

303-98-0

Absorption Distribution and Excretion

Ubidecarenone is absorbed from the small intestine into the lymphatics and then it can enter the blood. The hydrophobicity and large molecular weight limit its absorption making it very poor and variable depending on the food intake and the number of lipids presented in the food. The absorption is lower in the presence of an empty stomach and greater in presence of high lipid food diet. The daily dosage of ubidecarenone presents the reach of maximal serum concentration by reaching a plateau after three weeks. The pharmacokinetic properties may vary between different brands but studies have reported an AUC of 11.51 mcg h/ml and a Cmax of 0.32 mcg/ml at a time of 7.9 h.
The main elimination route of ubidecarenone is through the bile. After its oral administration, over 60% of the dose is excreted in the feces in the form of unchanged ubidecarenone and a small fraction of the metabolites. In the urine, ubidecarenone is bound to saposin B protein and represents only 8.3% of the total administered dose.
Ubidecarenone is distributed to the various tissues of the body and it is able to enter the brain. In preclinical studies with intravenous administration of ubidecarenone, it is reported a volume of distribution of 20.4 L/kg which reflects its ability to penetrate extensively into organs and tissues. AS a general rule, tissues with high-energy requirements or metabolic activity tend to presents higher amounts of ubidecarenone, these organs can be heart, kidney, liver and muscle.
In preclinical studies with intravenous administration of ubidecarenone, it is reported a total clearance of 1.18 ml h/kg which was indicative of a prolonged elimination.

Metabolism Metabolites

Studies indicate that there is no saturation process during the metabolism of ubidecarenone. It is metabolized in all tissues by the phosphorylation in the cells and transportation to the kidneys for further excretion by the urine. After exerting its action, ubidecarenone is reduced and forms hydroquinone which is capable of recycling and regenerates other antioxidants such as tocopherol and ascorbate. The later metabolism of hydroquinone generates the formation of Q acid I and Q acid II in free and conjugated forms.

Wikipedia

Coenzyme_Q10
Nitromethane

Biological Half Life

The pharmacokinetic properties may vary between different brands but studies have reported a half-life of ubidecarenone of 21.7 h.

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-: ACTIVE

Dates

Modify: 2023-08-15
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11: Morris G, Berk M, Carvalho AF, Maes M, Walker AJ, Puri BK. Why should neuroscientists worry about iron? The emerging role of ferroptosis in the pathophysiology of neuroprogressive diseases. Behav Brain Res. 2018 Apr 2;341:154-175. doi: 10.1016/j.bbr.2017.12.036. Epub 2017 Dec 28. Review. PubMed PMID: 29289598.
12: Xu S, Xu X, Zhang J, Ying K, Shao Y, Zhang R. Pulmonary hypertension as a manifestation of mitochondrial disease: A case report and review of the literature. Medicine (Baltimore). 2017 Nov;96(46):e8716. doi: 10.1097/MD.0000000000008716. Review. PubMed PMID: 29145311; PubMed Central PMCID: PMC5704856.
13: Guescini M, Tiano L, Genova ML, Polidori E, Silvestri S, Orlando P, Fimognari C, Calcabrini C, Stocchi V, Sestili P. The Combination of Physical Exercise with Muscle-Directed Antioxidants to Counteract Sarcopenia: A Biomedical Rationale for Pleiotropic Treatment with Creatine and Coenzyme Q10. Oxid Med Cell Longev. 2017;2017:7083049. doi: 10.1155/2017/7083049. Epub 2017 Sep 20. Review. PubMed PMID: 29123615; PubMed Central PMCID: PMC5632475.
14: Taylor BA. Does Coenzyme Q10 Supplementation Mitigate Statin-Associated Muscle Symptoms? Pharmacological and Methodological Considerations. Am J Cardiovasc Drugs. 2018 Apr;18(2):75-82. doi: 10.1007/s40256-017-0251-2. Review. PubMed PMID: 29027135.
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20: Stepien KM, Heaton R, Rankin S, Murphy A, Bentley J, Sexton D, Hargreaves IP. Evidence of Oxidative Stress and Secondary Mitochondrial Dysfunction in Metabolic and Non-Metabolic Disorders. J Clin Med. 2017 Jul 19;6(7). pii: E71. doi: 10.3390/jcm6070071. Review. PubMed PMID: 28753922; PubMed Central PMCID: PMC5532579.

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